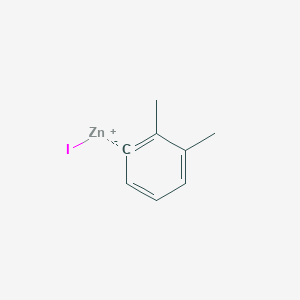

2,3-Dimethylphenylzinc iodide

描述

Historical Context and Evolution of Organozinc Reagents in Organic Synthesis

The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc (B1219324). wikipedia.org This pioneering work marked the dawn of organometallic chemistry and laid the groundwork for the theory of valence. apexchemicals.co.th Early applications, developed by chemists like Aleksandr Zaitsev and his students, focused on the synthesis of alcohols from carbonyl compounds. apexchemicals.co.th The Reformatsky reaction, which utilizes an α-haloester and a carbonyl compound in the presence of zinc, further solidified the utility of organozinc reagents in carbon-carbon bond formation. apexchemicals.co.th For over a century, however, organozinc compounds were largely overshadowed by the more reactive Grignard and organolithium reagents. wikipedia.org The resurgence of interest in organozinc chemistry in recent decades can be attributed to the development of highly active forms of zinc, such as Rieke® Zinc, and the discovery of their remarkable compatibility with a wide range of sensitive functional groups, a feature that the more reactive organometallics lack. carlroth.com

Contemporary Significance of Aryl Organozinc Reagents in C-C and C-X Bond Formation

In modern organic synthesis, aryl organozinc reagents are celebrated for their role in the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Their significance is most prominently highlighted in transition metal-catalyzed cross-coupling reactions. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, stands as a powerful testament to their synthetic utility. wikipedia.orgsinica.edu.tw This reaction allows for the formation of biaryl compounds, which are common motifs in pharmaceuticals and materials science. sigmaaldrich.com

The Fukuyama coupling offers another avenue for C-C bond formation, specifically for the synthesis of ketones from thioesters and organozinc reagents. wikipedia.org The high chemoselectivity of this reaction, tolerating other functional groups like ketones and esters, underscores the unique reactivity profile of organozinc compounds. wikipedia.org Beyond C-C bond formation, the versatility of aryl organozinc reagents extends to the formation of C-X bonds, although this area is less explored. Their ability to participate in these diverse transformations has made them invaluable intermediates in the synthesis of complex molecules. thieme.dedalalinstitute.com

Distinct Reactivity and Chemoselectivity Profiles of Organozinc Halides

Organozinc halides (RZnX) occupy a sweet spot in terms of reactivity. They are generally less reactive than their Grignard (RMgX) and organolithium (RLi) counterparts. wikipedia.org This moderated reactivity is a direct consequence of the more covalent nature of the carbon-zinc bond compared to the more ionic carbon-magnesium and carbon-lithium bonds. This inherent property is not a limitation but a significant advantage, as it imparts a high degree of chemoselectivity. Organozinc halides can tolerate a wide variety of functional groups, such as esters, amides, nitriles, and ketones, which would readily react with Grignard or organolithium reagents. carlroth.com This functional group tolerance obviates the need for protecting groups in many synthetic sequences, leading to more efficient and atom-economical processes.

Comparison with Other Organometallic Reagents in Synthetic Strategies

The choice of an organometallic reagent in a synthetic strategy is often dictated by the specific transformation and the functional groups present in the substrate. The following table provides a comparative overview of organozinc halides against other common organometallic reagents.

| Feature | Organozinc Halides (e.g., ArZnI) | Grignard Reagents (ArMgX) | Organolithium Reagents (ArLi) |

| Reactivity | Moderate | High | Very High |

| Basicity | Low | High | Very High |

| Functional Group Tolerance | Excellent (tolerates esters, amides, nitriles, ketones) | Poor (reacts with most electrophilic functional groups) | Very Poor (reacts with a wide range of functional groups) |

| Chemoselectivity | High | Low | Very Low |

| Reaction with CO₂ | Generally slow or requires catalysis | Readily forms carboxylic acids | Readily forms carboxylic acids |

| 1,4-Addition (Michael) | Generally requires a catalyst (e.g., Cu(I)) | Can occur, but 1,2-addition often competes | 1,2-addition is typically favored |

| Preparation | Direct insertion of zinc into aryl iodides/bromides; transmetalation | Direct reaction of magnesium with aryl halides | Reaction of aryl halides with lithium metal; deprotonation |

This comparison highlights the strategic advantage of using organozinc halides in the synthesis of complex, highly functionalized molecules where preserving sensitive functional groups is paramount. While Grignard and organolithium reagents are powerful for simple additions and deprotonations, the nuanced reactivity of organozinc reagents opens doors to more sophisticated synthetic designs.

Scope and Limitations of Aryl Organozinc Iodides in Chemical Research

Aryl organozinc iodides, including 2,3-dimethylphenylzinc iodide, are particularly valuable due to the reactivity of the carbon-iodine bond, which facilitates the direct insertion of zinc. This makes them readily accessible starting materials for a variety of transformations. Their primary application lies in palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, to introduce the aryl moiety into a target molecule. thieme.de

However, their utility is not without limitations. The preparation of some arylzinc iodides, especially those bearing electron-rich aromatic rings, can be challenging and may require activated zinc or catalytic methods to proceed at reasonable rates. Furthermore, while they are generally tolerant of many functional groups, their reactivity can be influenced by steric hindrance. The presence of bulky substituents near the zinc-bearing carbon, as in this compound, can affect the efficiency of subsequent coupling reactions. thieme.de Another consideration is the potential for side reactions catalyzed by zinc species, particularly in acylative cross-couplings where the solvent can be affected. Despite these limitations, the broad scope and high functional group tolerance of aryl organozinc iodides continue to make them highly valuable reagents in the synthetic chemist's toolbox.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₉IZn |

| Molecular Weight | 297.45 g/mol |

| Appearance | Typically handled as a solution in a solvent like tetrahydrofuran (B95107) (THF). |

| CAS Number | 312692-94-7 |

Structure

3D Structure of Parent

属性

IUPAC Name |

1,2-dimethylbenzene-6-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.HI.Zn/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUGEENSJXVFJM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[C-]=C1C.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2,3 Dimethylphenylzinc Iodide

From Aryllithium Precursors

The preparation of 2,3-dimethylphenylzinc iodide can be achieved by first generating 2,3-dimethylphenyllithium. This is typically accomplished through a halogen-lithium exchange reaction between 2,3-dimethyliodobenzene and an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent. The subsequent addition of a zinc salt, most commonly zinc iodide (ZnI₂) or zinc bromide (ZnBr₂), to the freshly prepared aryllithium solution results in a rapid transmetalation to afford the desired this compound.

This two-step, one-pot procedure is highly reliable and generally provides the organozinc reagent in high yield. The low temperatures employed help to suppress side reactions and ensure the stability of the organometallic intermediates.

From Aryl Grignard Reagents

An analogous transmetalation approach utilizes an aryl Grignard reagent as the precursor. The synthesis begins with the preparation of 2,3-dimethylphenylmagnesium bromide by reacting 2,3-dimethylbromobenzene with magnesium turnings in a suitable ether solvent, such as THF or diethyl ether. The formation of the Grignard reagent is often initiated with a small amount of an activator like iodine or 1,2-dibromoethane.

Once the Grignard reagent is formed, it is treated with a solution of zinc iodide. The transmetalation reaction readily occurs, yielding this compound and magnesium bromide iodide as a byproduct. This method is also highly effective and benefits from the widespread availability and ease of handling of Grignard reagents.

The following table provides a hypothetical comparison of reaction parameters for the transmetalation routes, based on general procedures for analogous compounds.

Table 2: Typical Reaction Conditions for Transmetalation Strategies

| Parameter | From Aryllithium Precursor | From Aryl Grignard Reagent |

|---|---|---|

| Starting Material | 2,3-Dimethyliodobenzene | 2,3-Dimethylbromobenzene |

| Reagent for Precursor | Alkyllithium (e.g., n-BuLi) | Magnesium turnings |

| Zinc Salt | Zinc Iodide (ZnI₂) | Zinc Iodide (ZnI₂) |

| Solvent | THF, Diethyl ether | THF, Diethyl ether |

| Temperature | -78 °C to rt | 0 °C to rt |

| Typical Reaction Time | 1-3 hours | 2-4 hours |

Electrochemical Synthesis of Aryl Organozinc Reagents

Electrochemical methods offer a powerful and sustainable alternative for the synthesis of arylzinc reagents. These techniques typically employ a sacrificial zinc anode in an undivided cell, providing a direct route from aryl halides to the corresponding arylzinc halides. This approach can be particularly advantageous for less reactive aryl chlorides and bromides. rsc.org

A common setup involves the use of a nickel catalyst, such as Ni(2,2'-bipyridine)₃(BF₄)₂, in dimethylformamide (DMF) as the solvent. rsc.org The process begins with the electrochemical reduction of the Ni(II) catalyst to a more reactive Ni(0) species. This is followed by the oxidative addition of the aryl halide to the Ni(0) complex. The final step is a metal exchange between the resulting arylnickel species and the zinc ions generated at the anode, yielding the desired arylzinc halide and regenerating the Ni(II) catalyst. rsc.org

Alternatively, cobalt catalysts in conjunction with pyridine (B92270) as a ligand in either DMF or acetonitrile (B52724) have been shown to be effective for the electroreduction of aryl halides to organozinc species. organic-chemistry.org The resulting solution containing the arylzinc reagent can often be used directly in subsequent reactions, such as palladium-catalyzed Negishi couplings. organic-chemistry.org

A typical electrochemical synthesis of an arylzinc halide can be summarized by the following parameters:

| Parameter | Condition |

| Anode | Sacrificial Zinc Rod rsc.org |

| Cathode | Carbon Fiber rsc.org |

| Catalyst | Ni(2,2'-bipyridine)₃(BF₄)₂ or Cobalt Halide/Pyridine rsc.orgorganic-chemistry.org |

| Solvent | Dimethylformamide (DMF) or Acetonitrile rsc.orgorganic-chemistry.org |

| Supporting Electrolyte | NBu₄Br rsc.org |

| Current | Constant Current (e.g., 0.15 A) rsc.org |

This electrochemical approach demonstrates good functional group tolerance, with successful syntheses reported for substrates containing ester, nitrile, and ketone groups. rsc.org

Flow Chemistry Approaches for Continuous Synthesis of Aryl Organozinc Iodides

Flow chemistry has emerged as a valuable tool for the synthesis of organometallic reagents, offering enhanced safety, scalability, and process control compared to traditional batch methods. While specific studies on the continuous synthesis of this compound are not widely reported, the principles and methodologies applied to the synthesis of related Grignard and other organozinc reagents can be directly adapted.

The continuous flow synthesis of organozinc reagents typically involves pumping a solution of the aryl halide through a packed-bed reactor containing zinc metal. The precise control over reaction parameters such as residence time, temperature, and stoichiometry in a flow system allows for the optimization of the reaction to maximize yield and minimize byproduct formation. The enhanced heat and mass transfer in microreactors are particularly beneficial for managing the exothermic nature of organometallic reagent formation.

Key advantages of employing flow chemistry for the synthesis of arylzinc iodides include:

Improved Safety: The small reaction volumes within the flow reactor minimize the risks associated with the handling of potentially pyrophoric and reactive organometallic compounds.

Enhanced Control: Precise control over reaction parameters leads to higher reproducibility and can allow for the synthesis of thermally unstable intermediates.

Scalability: Scaling up production is achieved by running the flow system for longer durations or by using multiple reactors in parallel, avoiding the challenges often associated with scaling up batch reactions.

Integration: Flow reactors can be readily integrated with in-line analytical techniques for real-time monitoring and with subsequent reaction steps for telescoped syntheses.

Analytical Techniques for in situ Formation and Concentration Monitoring during Synthesis

Real-time monitoring of the formation and concentration of this compound is crucial for optimizing reaction conditions, ensuring complete conversion, and for the safe handling of these reactive species. Several in-situ analytical techniques are well-suited for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for tracking the progress of organometallic reactions. By monitoring the disappearance of the characteristic vibrational bands of the starting aryl iodide and the appearance of new bands associated with the carbon-zinc bond, the reaction kinetics and endpoint can be accurately determined. This technique is particularly useful in flow chemistry setups, where an FTIR probe can be integrated directly into the reaction stream.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for real-time monitoring in a standard laboratory setting due to instrumentation requirements, flow-NMR spectroscopy is an emerging technique that can provide detailed structural information and quantitative data on the concentration of reactants, intermediates, and products during the synthesis.

Titration Methods: Although not an in-situ technique in the strictest sense, rapid titration methods are commonly employed to determine the concentration of the prepared organozinc reagent before its use in subsequent reactions. A common method involves titration with a standardized solution of iodine. The iodine reacts with the organozinc compound, and the endpoint can be detected by the persistence of the iodine color.

The following table outlines the applicability of these analytical techniques for monitoring the synthesis of this compound.

| Analytical Technique | Information Provided | Application |

| In-situ FTIR | Reaction kinetics, endpoint determination, real-time concentration profiles. | Batch and continuous flow synthesis. |

| Flow NMR | Detailed structural information, quantitative analysis of all species. | Primarily for continuous flow synthesis. |

| Iodine Titration | Final concentration of the organozinc reagent. | Post-synthesis quantification for batch processes. |

By employing these advanced synthetic and analytical methodologies, the preparation of this compound can be achieved with high efficiency, selectivity, and functional group tolerance, paving the way for its broader application in the synthesis of complex organic molecules.

Reactivity Profiles and Transformative Applications of 2,3 Dimethylphenylzinc Iodide in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The primary application of 2,3-Dimethylphenylzinc iodide in organic synthesis is as a nucleophilic partner in carbon-carbon bond-forming reactions. Its utility is most prominently showcased in transition-metal-catalyzed cross-coupling processes, where it efficiently transfers the 2,3-dimethylphenyl group to a variety of electrophilic partners.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly using palladium and nickel complexes, has revolutionized the formation of carbon-carbon bonds. rsc.org These reactions, such as the Negishi coupling, offer a powerful and versatile tool for creating biaryl structures and other complex molecules under relatively mild conditions. organic-chemistry.org

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of modern synthetic chemistry. rsc.org This reaction is renowned for its broad substrate scope and high functional group tolerance. researchgate.net The general catalytic cycle involves oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

The palladium-catalyzed Negishi coupling of arylzinc halides, such as this compound, with aryl and vinyl electrophiles is a highly effective method for the synthesis of biaryls and substituted alkenes, respectively. These reactions typically employ a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, along with a phosphine (B1218219) ligand. researchgate.net The choice of ligand can be crucial for achieving high yields and selectivities. The reaction tolerates a wide range of functional groups on both the organozinc reagent and the electrophile, including esters, nitriles, and ketones. organic-chemistry.org

Table 1: Illustrative Palladium-Catalyzed Negishi Coupling of Arylzinc Halides with Aryl and Vinyl Electrophiles

| Organozinc Reagent | Electrophile | Catalyst/Ligand | Product | Yield (%) |

| Arylzinc Halide | Aryl Iodide | Pd(PPh₃)₄ | Biaryl | High |

| Arylzinc Halide | Aryl Bromide | Pd₂(dba)₃ / PCyp₃ | Biaryl | Good |

| Arylzinc Halide | Vinyl Bromide | Pd(OAc)₂ / SPhos | Arylated Alkene | High |

| Arylzinc Halide | Vinyl Iodide | PdCl₂(dppf) | Arylated Alkene | Good |

The Negishi coupling is also a valuable tool for the synthesis of ketones through the reaction of organozinc reagents with acyl electrophiles, most commonly acyl chlorides. This acylative cross-coupling provides a direct route to unsymmetrical ketones. Palladium catalysts, often in combination with phosphine ligands, are effective in promoting this transformation. The reaction is generally high-yielding and tolerates a variety of functional groups, making it a versatile method for ketone synthesis.

Table 2: Illustrative Acylative Negishi Coupling for Ketone Synthesis

| Organozinc Reagent | Acyl Electrophile | Catalyst/Ligand | Product | Yield (%) |

| Arylzinc Halide | Benzoyl Chloride | Pd(PPh₃)₄ | Aryl Phenyl Ketone | High |

| Arylzinc Halide | Aliphatic Acyl Chloride | PdCl₂(dppf) | Aryl Alkyl Ketone | Good |

While the Negishi coupling is highly efficient, controlling the stereochemistry in reactions that generate chiral centers is a significant area of research. The use of chiral ligands on the palladium catalyst can induce asymmetry, leading to the formation of enantioenriched products. Stereoselective Negishi couplings are particularly important in the synthesis of chiral biaryls and other molecules with stereogenic centers. The stereochemical outcome of these reactions can be highly dependent on the choice of ligand and reaction conditions. organic-chemistry.org

In addition to palladium, nickel complexes are also effective catalysts for cross-coupling reactions involving organozinc reagents. rsc.org Nickel catalysts are often more cost-effective than their palladium counterparts and can exhibit unique reactivity. Nickel-catalyzed Negishi-type couplings can be used to form carbon-carbon bonds between sp², sp³, and sp hybridized carbon atoms. rsc.org These reactions are valuable for the synthesis of a wide range of organic molecules and have been applied in the total synthesis of natural products. rsc.org

Table 3: Illustrative Nickel-Catalyzed Cross-Coupling of Arylzinc Halides

| Organozinc Reagent | Electrophile | Catalyst/Ligand | Product | Yield (%) |

| Arylzinc Halide | Aryl Bromide | Ni(acac)₂ / PPh₃ | Biaryl | Good |

| Arylzinc Halide | Aryl Iodide | NiCl₂(dppe) | Biaryl | High |

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions represent a cost-effective and environmentally benign alternative to palladium- and nickel-based methodologies for carbon-carbon bond formation. In this context, this compound serves as a potent nucleophilic partner in various copper-mediated transformations. A prominent example is the Negishi-type coupling, where copper(I) iodide (CuI) efficiently catalyzes the reaction between organozinc reagents and aryl iodides. organic-chemistry.org

These reactions are often conducted under ligand-free conditions, simplifying the protocol and reducing costs. The presence of salts like lithium chloride can be crucial, as it forms more reactive "ate" complexes (e.g., lithium diorganozincates), which facilitates the transmetalation step with the copper(I) salt. organic-chemistry.org The resulting organocopper intermediate then undergoes reaction with the electrophile to form the cross-coupled product. The process demonstrates high functional group tolerance, allowing for the presence of esters, nitriles, and halides. organic-chemistry.org For instance, the coupling of an arylzinc reagent with an aryl iodide can be achieved in a polar solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. organic-chemistry.org

The general mechanism involves the transmetalation of the aryl group from zinc to the copper(I) catalyst, generating an [Ar-Cu] species. This intermediate then reacts with the aryl iodide partner to furnish the biaryl product, regenerating the active copper catalyst. organic-chemistry.org

Table 1: Representative Conditions for Copper-Catalyzed Negishi Coupling

| Parameter | Condition | Source |

| Catalyst | Copper(I) iodide (CuI) | organic-chemistry.org |

| Organometallic Reagent | Diarylzinc or Arylzinc halide | organic-chemistry.org |

| Electrophile | Aryl iodide | organic-chemistry.org |

| Solvent | N,N-dimethylformamide (DMF) | organic-chemistry.org |

| Additive | Lithium chloride (LiCl) | organic-chemistry.org |

| Temperature | 100 °C | organic-chemistry.org |

Iron-Catalyzed Reactions

Iron, being an abundant, inexpensive, and low-toxicity metal, has emerged as a sustainable catalyst for organic synthesis. This compound can be utilized in iron-catalyzed cross-coupling and addition reactions. A key application is the iron-catalyzed conjugate addition of aryl iodides to activated alkenes, such as α,β-unsaturated esters and ketones. mdpi.com In these systems, the organozinc reagent is often formed in situ from the corresponding aryl iodide and zinc dust, which also serves as a reductant for the iron catalyst. mdpi.com

The reaction is typically catalyzed by an iron(III) salt, like iron(III) chloride (FeCl₃·6H₂O), often in combination with a ligand. mdpi.com The process can be performed in environmentally friendly solvents like water. mdpi.com The proposed mechanism suggests that the Fe(III) precatalyst is first reduced by zinc dust to a more active lower oxidation state. Oxidative addition of the aryl iodide to the iron center generates an aryl-iron intermediate. This species then participates in the conjugate addition to the activated alkene. Subsequent steps, potentially involving hydrolysis, release the final product and regenerate the iron catalyst. mdpi.com The choice of the organozinc precursor is critical; arylzinc iodides are generally more stable and suitable for these reactions compared to their chloride counterparts, which can hydrolyze rapidly. mdpi.com

Table 2: Key Components in Iron-Catalyzed Conjugate Addition

| Component | Role | Example | Source |

| Catalyst | Precatalyst | FeCl₃·6H₂O | mdpi.com |

| Reductant | Reduces Fe(III) and forms organozinc reagent | Zinc dust | mdpi.com |

| Aryl Source | Precursor to the organozinc reagent | Aryl iodide | mdpi.com |

| Substrate | Michael acceptor | α,β-unsaturated ester/ketone | mdpi.com |

| Solvent | Reaction medium | Water | mdpi.com |

Rhodium-Catalyzed Oxidative Arylation Applications

Rhodium catalysts are highly effective in mediating C-H bond activation and functionalization reactions. While direct C-H arylation is a powerful tool, related cross-coupling reactions involving organometallic reagents like this compound also benefit from rhodium catalysis. In these transformations, the arylzinc compound serves as the arylating agent.

The catalytic cycle typically begins with a rhodium(I) complex. researchgate.net The key steps involve the oxidative addition of an organic halide to the Rh(I) center to form a Rh(III) intermediate. Transmetalation with the arylzinc reagent (e.g., this compound) introduces the 2,3-dimethylphenyl group onto the rhodium center, displacing the halide. The final step is a reductive elimination of the two organic groups (the one from the organic halide and the 2,3-dimethylphenyl group) to form the new C-C bond and regenerate the active Rh(I) catalyst. researchgate.net Rhodium-catalyzed cross-coupling between arylzinc compounds and alkyl halides has been shown to be effective, particularly for substrates possessing ortho-directing groups. researchgate.net

Nucleophilic Addition Reactions to Unsaturated Systems

Conjugate Addition to α,β-Unsaturated Carbonyl Compounds (Enones)

The conjugate addition (or 1,4-addition) of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. libretexts.org Due to the electronic properties of the conjugated system, the β-carbon is electrophilic and susceptible to nucleophilic attack. libretexts.org

While highly reactive organometallics like Grignard and organolithium reagents often favor direct 1,2-addition to the carbonyl carbon, organozinc reagents, especially in the presence of a copper catalyst, exhibit a strong preference for 1,4-conjugate addition. libretexts.orgopenstax.org The reaction of this compound with an enone, mediated by a catalytic amount of a copper(I) salt, would lead to the formation of a zinc enolate intermediate. libretexts.org This intermediate is then protonated during aqueous workup to yield the corresponding β-arylated saturated ketone. openstax.org The use of copper is crucial for steering the reaction towards the thermodynamically favored 1,4-adduct. libretexts.org This method is highly valuable for introducing the 2,3-dimethylphenyl moiety at the β-position of a carbonyl system.

Table 3: Comparison of Addition Pathways to Enones

| Reagent Type | Predominant Pathway | Product Type | Source |

| Grignard/Organolithium | 1,2-Addition (Direct) | Allylic Alcohol | libretexts.org |

| Organozinc + Cu(I) catalyst | 1,4-Addition (Conjugate) | β-Substituted Ketone | libretexts.orgopenstax.org |

Direct Nucleophilic Addition to Aldehydes and Ketones

Organozinc halides such as this compound can act as nucleophiles and add directly to the electrophilic carbon of an aldehyde or ketone carbonyl group (1,2-addition). libretexts.org This reaction is analogous to the Grignard reaction. The nucleophilic 2,3-dimethylphenyl group attacks the carbonyl carbon, causing the π-bond electrons to move to the oxygen atom, forming a tetrahedral zinc alkoxide intermediate. libretexts.org Subsequent protonation with a mild acid during workup yields the corresponding secondary or tertiary alcohol.

Generally, organozinc reagents are less reactive than their Grignard or organolithium counterparts. wikipedia.org This lower reactivity can be advantageous, offering better chemoselectivity in molecules with multiple functional groups. Aldehydes are typically more reactive towards nucleophilic addition than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org Therefore, the reaction of this compound with an aldehyde would proceed more readily than with a ketone.

Reformatsky-Type Reactions

The classical Reformatsky reaction involves the formation of a zinc enolate from an α-halo ester and zinc metal, which then adds to an aldehyde or ketone to produce a β-hydroxy ester. wikipedia.orgorganic-chemistry.org The term "Reformatsky-type reaction" has been broadened to include reactions where a pre-formed or in situ-generated organozinc species adds to a carbonyl electrophile. nih.gov

In this broader context, the reaction of this compound with an aldehyde or ketone can be considered a Reformatsky-type reaction, as it involves the addition of an organozinc nucleophile to a carbonyl group. organic-chemistry.org While this compound is not a zinc enolate itself, its addition to a carbonyl compound follows the same fundamental pattern of nucleophilic attack central to the Reformatsky reaction. Furthermore, systems employing various metals and metal salts, including samarium(II) iodide and chromium(II) chloride, are also classified as Reformatsky-type reactions, highlighting the general applicability of the term to describe the addition of organometallic reagents to carbonyls to form β-hydroxy compounds. wikipedia.orgnih.gov This transformation is a powerful tool for creating new C-C bonds and synthesizing complex alcohol structures. nih.gov

Addition to Imines and Nitriles (Blaise Reaction Analogs)

Organozinc reagents like this compound are capable of nucleophilic addition to the electrophilic carbon atoms of imines and nitriles, providing pathways to synthesize complex amines and ketones, respectively.

The addition to imines proceeds via the nucleophilic attack of the 2,3-dimethylphenyl group on the imine carbon, forming a nitrogen-metalated intermediate. Subsequent hydrolytic workup furnishes the corresponding secondary amine. The reaction is often facilitated by the presence of Lewis acids, which activate the imine substrate towards nucleophilic attack. While uncatalyzed additions are possible, copper catalysts are sometimes employed to enhance the efficiency of the addition of organozinc reagents to certain imines, such as N-tosylimines. rsc.org

In a transformation analogous to the Blaise reaction, this compound can add to nitriles. The classical Blaise reaction involves the zinc-mediated reaction of an α-haloester with a nitrile to form a β-enamino ester or β-keto ester. researchgate.net The analogous reaction with an arylzinc iodide involves the nucleophilic addition of the 2,3-dimethylphenyl group to the nitrile carbon. This generates a metalloimine intermediate, which upon acidic hydrolysis, yields a ketone—in this case, 2,3-dimethylphenyl ketone. This reaction pathway provides a direct method for the synthesis of aryl ketones from nitriles. The general mechanism involves the attack of the organozinc nucleophile on the nitrile, followed by hydrolysis of the resulting imine. libretexts.org

Table 1: Addition Reactions of this compound

| Substrate | Product Type (after hydrolysis) | Key Intermediate | Reaction Analogy |

|---|---|---|---|

| Imine (R-CH=N-R') | Secondary Amine | Nitrogen-metalated species | Grignard Addition |

| Nitrile (R-C≡N) | Ketone | Metalloimine | Blaise Reaction |

Uncatalyzed Carbon-Carbon Bond Formation Pathways

Beyond additions to imines and nitriles, this compound can participate in other carbon-carbon bond-forming reactions, often without the need for a transition metal catalyst. Organozinc reagents exhibit moderate reactivity, which allows for uncatalyzed additions to more reactive electrophiles like aldehydes and ketones, a reaction analogous to the Grignard reaction. rsc.org

These reagents are also key components in Negishi cross-coupling reactions, which typically require a palladium or nickel catalyst. However, the term "uncatalyzed" in this context can refer to the direct reaction between the organozinc compound and an organic electrophile without a transition metal catalyst. For instance, the reaction with acyl chlorides to form ketones can proceed, although it may be less efficient than catalyzed versions. acs.org The inherent reactivity of arylzinc halides allows them to react directly with a variety of electrophiles, a property that is particularly useful when the substrate is incompatible with the conditions required for generating more reactive organometallics like organolithium or Grignard reagents. The use of highly reactive "Rieke zinc" can generate organozinc reagents that tolerate sensitive functional groups such as nitriles, esters, and ketones.

Carbon-Heteroatom Bond Forming Reactions

Amination Reactions via Organozinc Reagents

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly for the preparation of arylamines, which are prevalent in pharmaceuticals and materials science. nih.gov Organozinc reagents can be utilized in electrophilic amination reactions. This typically involves the reaction of the organozinc compound with an electrophilic nitrogen source, such as chloramine (B81541) or, more commonly, O-acyl or O-sulfonyl hydroxylamines. The reaction proceeds via nucleophilic attack of the carbanionic portion of the organozinc reagent on the electrophilic nitrogen atom, displacing a leaving group and forming the C-N bond.

While direct amination of arylzinc reagents is a known transformation, modern methods often rely on transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which couple an amine with an aryl halide. However, the use of a pre-formed arylzinc reagent as the nucleophilic partner in such couplings is also a viable strategy. For example, copper-catalyzed amination of Grignard reagents has been shown to be effective with cocatalysis by zinc chloride (ZnCl₂). organic-chemistry.org This suggests that arylzinc reagents like this compound could be suitable nucleophiles in related catalyzed C-N bond-forming reactions. beilstein-journals.org

Potential for Other Heteroatom Bond Formations (e.g., C-O, C-S)

The formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds using organozinc reagents is less common than C-C or C-N bond formation but represents an area of potential synthetic utility.

C-O Bond Formation: The direct reaction of organozinc reagents with oxygen to form alkoxides or phenoxides, followed by protonation to yield alcohols or phenols, is a possible but often low-yielding process due to competing side reactions. More controlled and synthetically useful methods typically involve transition-metal-catalyzed cross-coupling reactions. For example, palladium- or copper-catalyzed coupling of arylzinc reagents with alcohols or phenols could, in principle, lead to the formation of ethers. These reactions are analogous to the well-established Ullmann condensation and Buchwald-Hartwig etherification.

C-S Bond Formation: Similarly, the synthesis of aryl sulfides can be envisioned through the reaction of this compound with electrophilic sulfur reagents. Examples include reactions with sulfenyl halides (R-SCl) or disulfides (R-S-S-R). Furthermore, transition-metal catalysis, particularly with copper or palladium, has been extensively developed for C-S bond formation. These methods typically couple an aryl halide with a thiol. A complementary approach would involve coupling an arylzinc reagent with a suitable sulfur electrophile. The generation of arylzinc reagents from arylsulfonium salts under nickel catalysis highlights the increasing interest in leveraging C-S bond transformations in this area. acs.orgkyoto-u.ac.jp

Table 2: Potential Carbon-Heteroatom Bond Formations

| Bond Type | Potential Electrophilic Partner | Potential Product | Notes |

|---|---|---|---|

| C-N | Electrophilic Aminating Agents (e.g., R₂N-LG) | Tertiary Amine | Can proceed via direct electrophilic amination or catalyzed cross-coupling. |

| C-O | O₂, Peroxides, or catalyzed coupling with alcohols | Phenol / Ether | Direct oxidation is often complex; catalyzed cross-coupling is a more controlled alternative. |

| C-S | Disulfides, Sulfenyl halides, or catalyzed coupling | Aryl Sulfide | Feasible with appropriate sulfur electrophiles or through catalyzed cross-coupling pathways. |

Mechanistic Investigations and Computational Studies of Reactions Involving 2,3 Dimethylphenylzinc Iodide

Experimental Mechanistic Elucidations

Kinetic analyses of cross-coupling reactions, such as the Negishi coupling, which frequently utilizes arylzinc reagents, have been instrumental in elucidating reaction mechanisms. These studies often involve monitoring the reaction progress under varying conditions to determine rate laws and identify rate-determining steps. For instance, kinetic investigations of Suzuki cross-coupling reactions, which share mechanistic similarities with Negishi couplings, have been performed by varying parameters like catalyst concentration, substrate amounts, and temperature to understand their influence on the reaction rate. mdpi.com

In the context of Negishi cross-coupling reactions involving arylzinc halides, kinetic studies have pointed to the complexity of the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov The rate of these reactions can be influenced by factors such as the nature of the solvent and the presence of additives. For example, the use of polar aprotic solvents can affect the rate of organozinc reagent formation. nih.gov

Table 1: Representative Kinetic Parameters for a Suzuki Cross-Coupling Reaction

| Parameter | Value | Conditions |

| Reaction Order (Aryl Halide) | 1 | Constant concentration of other reactants |

| Reaction Order (Boronic Acid) | Variable | Dependent on reaction conditions |

| Activation Energy (Ea) | Varies | Dependent on catalyst and substrates |

Note: This table represents typical findings for Suzuki cross-coupling reactions and is intended to be illustrative of the types of data obtained from kinetic studies.

Spectroscopic techniques are vital for identifying and characterizing the transient species that form during a chemical reaction. For organozinc reagents, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. Diffusion-ordered NMR spectroscopy (DOSY) can be employed to study the aggregation state of organozinc species in solution, which can significantly impact their reactivity. researchgate.net

The formation of organozinc intermediates on the surface of zinc metal during their synthesis has been directly observed using fluorescence microscopy, revealing a two-step mechanism of oxidative addition followed by solubilization. nih.gov Furthermore, electrospray ionization mass spectrometry (ESI-MS) has been used to detect novel heterobimetallic Pd-Zn complexes as potential intermediates in Negishi cross-coupling reactions. uni-muenchen.de

Isotopic labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanisms. While specific isotopic labeling studies on 2,3-dimethylphenylzinc iodide were not found, the technique is broadly applicable to organometallic reactions. For instance, deuterium (B1214612) labeling could be used to probe the mechanism of C-H activation or other bond-forming steps.

In a general sense, isotopic labeling helps in understanding reaction pathways by replacing an atom with its isotope and then tracking the position of that isotope in the products. This method can distinguish between different possible mechanisms, such as intramolecular versus intermolecular processes.

Studying reactions in a stoichiometric manner, where reagents are combined in precise molar ratios, can help isolate and characterize key intermediates that might be too fleeting to observe under catalytic conditions. For example, the synthesis of stoichiometric phenyl zinc-methoxides has been used to understand the role of byproducts in the arylation of N,O-acetals using diarylzinc reagents. nih.gov These studies revealed that a Lewis acid co-catalyst could regenerate the active diarylzinc species from an inactive arylzinc methoxide, highlighting a cooperative catalytic cycle. nih.gov

Computational Mechanistic Studies (e.g., Density Functional Theory (DFT) Calculations)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for investigating reaction mechanisms at a molecular level. DFT calculations can provide detailed information about the energies of reactants, intermediates, transition states, and products, offering insights that are often difficult to obtain experimentally. acs.org

DFT has been widely applied to study the mechanism of Negishi cross-coupling reactions. wikipedia.org These studies help to elucidate the elementary steps of the catalytic cycle, including the geometries of the transition states and the activation barriers for each step. For instance, DFT calculations can rationalize the preference for a particular reaction pathway and predict the effect of ligands on the reaction outcome.

In asymmetric catalysis, understanding the origin of enantioselectivity is a primary goal. DFT calculations are a powerful tool for identifying the enantioselectivity-determining step of a reaction and for rationalizing the role of the chiral catalyst. beilstein-journals.org For reactions involving organozinc reagents, such as the enantioselective addition to aldehydes and ketones, computational studies can model the transition states leading to the different stereoisomeric products. acs.orgnih.govnih.gov

By comparing the energies of these diastereomeric transition states, researchers can predict which enantiomer will be formed preferentially. These calculations can also reveal the key non-covalent interactions between the substrate, the reagent, and the catalyst that are responsible for the observed stereoselectivity. beilstein-journals.org

Table 2: Hypothetical DFT-Calculated Energy Barriers for Enantioselective Addition

| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-(R) | 15.2 | R |

| TS-(S) | 17.5 |

Note: This is a hypothetical data table illustrating how DFT calculations can be used to predict the outcome of an enantioselective reaction. The lower energy barrier for the transition state leading to the (R)-product indicates that it would be the major enantiomer formed.

Analysis of Transition State Structures and Energies

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms, including the characterization of transition state structures and their corresponding energies. For palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, the catalytic cycle involves several key elementary steps: oxidative addition, transmetalation, and reductive elimination.

The analysis of transition states in these reactions reveals crucial information about the factors controlling reaction rates and selectivity. For the transmetalation step, a key process where the organic group is transferred from zinc to the palladium center, computational studies on model arylzinc reagents suggest a low-energy barrier. The geometry of the transition state typically involves a bridging halide or a direct interaction between the zinc and palladium centers, facilitating the aryl group transfer. The energies of these transition states are influenced by the electronic and steric properties of the ligands on both the palladium and zinc atoms, as well as by the nature of the solvent.

Understanding the Role of Ligands and Catalyst Architecture

The choice of ligand coordinated to the palladium catalyst is paramount in controlling the efficiency and selectivity of cross-coupling reactions. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a multifaceted role by influencing the catalyst's stability, solubility, and reactivity.

The electronic properties of the ligand modulate the electron density at the palladium center. Electron-donating ligands can facilitate the oxidative addition step by making the palladium more nucleophilic. Conversely, the steric bulk of the ligand is critical for promoting the reductive elimination step, which is the final C-C bond-forming step to release the product and regenerate the active catalyst. A well-designed catalyst architecture ensures a balance between these electronic and steric effects to achieve an efficient catalytic cycle.

In the context of reactions involving arylzinc iodides, ligands that are both bulky and electron-rich have been shown to be highly effective. For instance, bulky biarylphosphine ligands are known to promote efficient cross-coupling of various arylzinc reagents. The specific architecture of the catalyst, including the bite angle of bidentate ligands, can also impose geometric constraints on the metal center, which in turn influences the energies of intermediates and transition states throughout the catalytic cycle. While direct studies on ligand effects for this compound are scarce, the general principles of ligand design for Negishi coupling are expected to apply.

The following table summarizes the general role of ligand properties in palladium-catalyzed cross-coupling reactions:

| Ligand Property | Influence on Catalytic Cycle | Rationale |

| Electron-donating ability | Facilitates oxidative addition | Increases electron density on palladium, making it more reactive towards the organic halide. |

| Steric bulk | Promotes reductive elimination | Increases steric crowding around the metal center, favoring the release of the coupled product. |

| Bite angle (for bidentate ligands) | Influences geometry and stability | Affects the coordination geometry of the palladium complex, which impacts the energies of intermediates and transition states. |

Influence of Solvent Coordination on Reactivity and Mechanism

The solvent plays a crucial role in reactions involving organozinc reagents, extending beyond simply dissolving the reactants. Solvent molecules can coordinate to the metal center, thereby influencing the reactivity and mechanism of the reaction.

In the case of arylzinc iodides, coordinating solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can solvate the zinc center. This coordination can break down aggregates of the organozinc species, leading to more reactive monomeric species in solution. The nature and strength of this solvent coordination can significantly impact the rate of transmetalation. A strongly coordinating solvent might stabilize the organozinc reagent, making the transfer of the aryl group to the palladium center more difficult. Conversely, a solvent that facilitates the formation of a reactive monomeric species without overly stabilizing it can enhance the reaction rate.

For this compound, the interplay between the steric hindrance from the methyl groups and solvent coordination would be a key factor in determining its reactivity. The accessibility of the zinc center for coordination by solvent molecules and subsequent interaction with the palladium catalyst would be influenced by the steric profile of the aryl group.

Role of Aggregation States of Organozinc Species in Reaction Mechanisms

Organozinc halides are known to exist in solution not as simple monomers but as aggregates, often in equilibrium with dimers, trimers, and higher-order structures. The degree of aggregation is influenced by the concentration of the reagent, the nature of the solvent, and the presence of salts such as lithium chloride. wikipedia.org

The Schlenk equilibrium, which describes the disproportionation of an organozinc halide into a diorganozinc species and a zinc dihalide, further complicates the solution structure. The reactivity of these different zinc species can vary, adding another layer of complexity to the reaction mechanism. While specific studies on the aggregation of this compound are not available, it is reasonable to assume that it would exhibit similar aggregation behavior to other arylzinc iodides, with the steric bulk of the 2,3-dimethylphenyl group potentially influencing the equilibrium constants for aggregation and the Schlenk equilibrium. Understanding these solution-state dynamics is crucial for a complete mechanistic picture of reactions involving this and other organozinc reagents. wikipedia.org

Stereoselective Applications and Chiral Control in 2,3 Dimethylphenylzinc Iodide Chemistry

Enantioselective Transformations

Enantioselective transformations are critical for the synthesis of single-enantiomer products from prochiral substrates. The primary strategy involves the use of chiral ligands to create a chiral environment around the metal center, thereby directing the nucleophilic attack of the 2,3-dimethylphenyl group to one face of the prochiral electrophile, typically a carbonyl compound.

The success of enantioselective additions of organozinc reagents to carbonyl compounds is highly dependent on the nature of the chiral ligand. nih.govwikipedia.org An effective chiral ligand for catalysis involving 2,3-dimethylphenylzinc iodide would likely be designed to form a stable, yet reactive, chiral zinc complex. Common classes of ligands that have proven effective in asymmetric arylzinc additions include β-amino alcohols, binaphthyl derivatives (like BINOLs), and phosphoramidites. rsc.orgacs.orgnih.gov

The design of these ligands often incorporates several key features:

A rigid chiral backbone: This ensures a well-defined stereochemical environment.

Lewis basic heteroatoms (N, O, P): These atoms coordinate to the zinc center, forming a chiral complex.

Steric bulk: This can create a chiral pocket around the reactive site, effectively shielding one face of the substrate.

The synthesis of these ligands often starts from readily available chiral pool materials, such as amino acids or natural products like tartaric acid. wikipedia.org For instance, many β-amino alcohols are synthesized from α-amino acids, providing a modular approach to a wide variety of ligand structures. Similarly, BINOL-based ligands can be readily modified at the 3 and 3' positions to tune their steric and electronic properties. acs.org

Table 1: Prominent Chiral Ligand Scaffolds for Asymmetric Organozinc Additions

| Ligand Class | Representative Structure | Key Features |

|---|---|---|

| β-Amino Alcohols | (-)-3-exo-(dimethylamino)isoborneol (DAIB) | Readily synthesized from camphor; forms a stable five-membered chelate with the zinc atom. |

| BINOL Derivatives | (R)-BINOL | Axially chiral; steric hindrance from the naphthalene (B1677914) rings creates a defined chiral environment. |

| TADDOLs | α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol | C2-symmetric; derived from tartaric acid; highly effective at low catalyst loadings. wikipedia.org |

| Phosphoramidites | (R,R)-N,N'-Dibenzyl-N,N'-dimethyl-2,2'-biphenyldiol phosphoramidite | Modular synthesis; electronic properties can be tuned. |

| Aziridine (B145994) Alcohols | Chiral aziridine alcohols | The stereogenic centers on the aziridine subunit influence the stereochemical course of the reaction. researchgate.net |

While these ligands have been extensively used for diethylzinc (B1219324) and diphenylzinc (B92339) additions, their application to sterically hindered reagents like this compound would require careful optimization of the ligand structure to accommodate the increased steric bulk.

The mechanism of chiral induction in the addition of organozinc reagents to aldehydes, catalyzed by chiral ligands like β-amino alcohols, is generally believed to involve the formation of a dimeric zinc complex. In this complex, one zinc atom is coordinated to the chiral ligand and the alkoxide of the product, while the other zinc atom coordinates to the aldehyde. The chiral ligand environment dictates the facial selectivity of the addition of the aryl group to the coordinated aldehyde.

For effective chiral induction with this compound, the transition state must be highly organized. The chiral ligand-zinc complex approaches the carbonyl group of the electrophile, and through a combination of steric and electronic interactions, one of the two possible diastereomeric transition states is favored. The steric hindrance of the two methyl groups in the 2,3-dimethylphenyl moiety would play a significant role in this differentiation, potentially amplifying the stereochemical preference dictated by the chiral ligand.

Enantioconvergent catalysis offers an elegant solution for the transformation of a racemic starting material into a single enantiomer of the product. thieme.de In the context of this compound, this would be relevant if the reagent were prepared from a racemic precursor where the zinc-bearing carbon is a stereocenter. While this compound itself is not chiral at the zinc-bearing carbon, related secondary organozinc reagents can be.

The key to a successful enantioconvergent reaction is that the racemic organozinc reagent undergoes racemization at a rate faster than, or comparable to, the rate of its reaction with the electrophile. thieme.de A chiral catalyst then selectively reacts with one of the rapidly equilibrating enantiomers of the organozinc reagent. The high degree of covalency of the carbon-zinc bond can make racemization challenging compared to more ionic organometallic reagents like Grignard or organolithium reagents. thieme.de

For a hypothetical racemic secondary arylzinc iodide, a palladium catalyst bearing a chiral ligand could facilitate an enantioconvergent cross-coupling reaction. The success of such a strategy would depend on finding a catalytic system that can effectively differentiate between the two enantiomers of the organozinc reagent while also promoting its racemization.

Diastereoselective Transformations

Diastereoselective reactions involve the formation of one diastereomer in preference to others. This can be achieved through either substrate control, where the stereochemistry of the product is determined by a pre-existing chiral center in the substrate, or reagent control, where an external chiral reagent or catalyst dictates the stereochemical outcome.

In substrate-controlled diastereoselective reactions, the inherent chirality of the substrate directs the incoming nucleophile to a specific face of the molecule. A common example is the addition of an organometallic reagent to a chiral aldehyde or ketone containing a stereocenter, typically at the α- or β-position to the carbonyl group.

The stereochemical outcome is often rationalized using models such as the Felkin-Anh or chelation-control models. In the case of the addition of this compound to a chiral α-alkoxy aldehyde, if a chelating metal is present, the organozinc reagent will attack from the less hindered face of the rigid, chelated intermediate. The steric bulk of the 2,3-dimethylphenyl group would likely lead to high levels of diastereoselectivity in such reactions.

A study on the diastereoselective addition of arylzinc reagents to sugar-derived aldehydes demonstrated that arylzinc reagents, generated in situ from arylboronic acids and diethylzinc, can add to chiral aldehydes with high diastereoselectivity (up to >20:1 dr). nih.gov This highlights the potential for substrate-controlled additions involving arylzinc reagents.

Table 2: Examples of Substrate-Controlled Diastereoselective Additions of Arylzinc Reagents to Chiral Aldehydes

| Chiral Aldehyde | Arylzinc Reagent | Diastereomeric Ratio (dr) |

|---|---|---|

| (R)-2,3-O-Cyclohexylideneglyceraldehyde | Phenylzinc iodide | 95:5 |

| (S)-2-(benzyloxy)propanal | 4-Methoxyphenylzinc bromide | 88:12 |

| L-Erythrulose derivative | Phenylmagnesium bromide (for comparison) | Varies with protecting groups |

Note: The data presented are for analogous arylzinc and Grignard reagents, as specific data for this compound is not available in the searched literature.

In reagent-controlled diastereoselective reactions, a chiral ligand attached to the zinc atom directs the addition to a prochiral substrate that may or may not be chiral itself. If the substrate is chiral, the chiral ligand on the reagent can either reinforce (matched case) or oppose (mismatched case) the directing effect of the substrate's chiral center.

The use of a chiral auxiliary on the substrate that can be removed after the reaction is another strategy for reagent-controlled diastereoselection. For example, the addition of organozinc reagents to chiral α-imino esters, where the chirality is derived from a removable auxiliary like phenylglycinol methyl ether, has been shown to proceed with good diastereoselectivity. researchgate.net

For this compound, the use of a chiral ligand would create a chiral organometallic reagent. The addition of this chiral reagent to a prochiral ketone would lead to the formation of a chiral tertiary alcohol with a predictable stereochemistry based on the ligand's structure. The interplay between the steric demands of the 2,3-dimethylphenyl group and the chiral ligand would be crucial in determining the degree of diastereoselectivity.

Structural Characterization of Organozinc Complexes in a Research Context

Advanced NMR Techniques for Solution-Phase Structural Elucidation (e.g., NOESY, DOSY for aggregation)

The structure of organozinc reagents in solution is often dynamic and highly dependent on the solvent, concentration, and temperature. Advanced NMR spectroscopy is a powerful tool for probing these solution-phase structures and equilibria. escholarship.org

For a compound like 2,3-dimethylphenylzinc iodide, standard ¹H and ¹³C NMR would confirm the integrity of the 2,3-dimethylphenyl group. However, more sophisticated techniques are required to understand aggregation and solvation. The behavior of organozinc halides in solution is governed by the Schlenk equilibrium, an equilibrium between the arylzinc halide (ArZnI) and its corresponding diorganozinc (Ar₂Zn) and zinc dihalide (ZnI₂) species. wikipedia.org

Diffusion-Ordered Spectroscopy (DOSY) is particularly well-suited for studying aggregation. rsc.orgnih.gov This technique separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size. rsc.org A monomeric species will diffuse faster (larger diffusion coefficient) than a larger dimeric or oligomeric aggregate. By measuring the diffusion coefficient of this compound under various conditions, the predominant aggregation state in solution can be determined. nih.govhkbu.edu.hk

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms. For this compound, a NOESY experiment could reveal correlations between the protons of the aryl ligand and coordinated solvent molecules (e.g., THF), thereby elucidating the solvation sphere around the zinc center.

Interactive Table: Application of Advanced NMR Techniques

| NMR Method | Information Obtained for this compound |

| ¹H / ¹³C NMR | Confirms the chemical structure of the organic ligand and can indicate the presence of multiple species in equilibrium. researchgate.net |

| DOSY | Determines the hydrodynamic radius by measuring the diffusion coefficient, allowing for the characterization of aggregation states (monomer, dimer, etc.) in solution. nih.gov |

| NOESY | Identifies through-space correlations, which can be used to probe the conformation of the aryl group and its proximity to solvent molecules or other ligands. |

Spectroscopic Methods (e.g., IR, Raman) for Probing Bonding and Coordination

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide direct information about the bonding within a molecule. elsevier.com For organometallic compounds, these methods are especially useful for probing the low-frequency vibrations associated with metal-ligand bonds. rsc.org

In the analysis of this compound, the key vibrational modes are the Zn-C (zinc-carbon) and Zn-I (zinc-iodide) stretches. The Zn-C stretching frequency is a direct indicator of the strength and nature of the bond between the zinc atom and the 2,3-dimethylphenyl group. This vibration is typically observed in the far-infrared region of the spectrum.

The Zn-I stretching frequency is highly sensitive to the coordination mode of the iodide. A terminal Zn-I bond will have a higher vibrational frequency compared to a bridging Zn-I bond, which is involved in a three-center-four-electron bond within a dimer. Therefore, by observing the Zn-I stretching region, one can infer whether the compound exists as a monomer with a terminal iodide or as a bridged dimer in a given medium. rsc.org

Interactive Table: Key Vibrational Frequencies for this compound

Frequency ranges are approximate and can be influenced by the physical state (solid vs. solution) and aggregation.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the aromatic ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Confirms the presence of the methyl groups. |

| Aromatic C=C Stretch | 1600 - 1450 | Characteristic vibrations of the phenyl ring backbone. |

| Zn-C Stretch | 600 - 400 | Provides direct information on the metal-carbon bond. Its frequency can shift with changes in coordination. rsc.org |

| Zn-I Stretch (Terminal) | ~200 - 150 | Indicates a monomeric or terminally-bound iodide species. |

| Zn-I Stretch (Bridging) | < 150 | A lower frequency suggests the presence of iodide bridging in a dimeric or higher aggregate structure. |

Future Directions and Emerging Research Avenues for 2,3 Dimethylphenylphenylzinc Iodide

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The performance of 2,3-Dimethylphenylzinc iodide in cross-coupling reactions, a cornerstone of its application, is heavily dependent on the catalytic system employed. While palladium-catalyzed Negishi couplings are standard, future research will focus on developing more advanced catalysts to boost reactivity, control selectivity, and broaden the substrate scope. sigmaaldrich.comnih.gov

A primary avenue of investigation is the design of new phosphine (B1218219) ligands for palladium catalysts. The electronic and steric properties of the ligand profoundly influence the efficiency of the catalytic cycle. For instance, ligands with large bite angles have proven effective in promoting challenging cross-couplings. nih.gov Research into catalyst systems that offer high stereo- and chemoselectivity will be crucial. The use of additives, such as N-methylimidazole, has been shown to significantly improve yields and prevent side reactions like protio-quenching and homocoupling in Negishi reactions involving alkylzinc iodides. nih.gov Future work will likely explore similar additives tailored to enhance the performance of this compound.

Furthermore, the exploration of catalysts based on more abundant and less toxic metals, such as nickel or copper, represents a significant area of future development. Copper(I)-promoted reactions are already a staple of organozinc chemistry, and designing novel copper-based catalytic systems could unlock new reactivity patterns for this compound. sigmaaldrich.com

Table 1: Potential Catalytic Systems for Future Investigation

| Catalyst System Component | Rationale for Exploration with this compound | Desired Outcome |

|---|---|---|

| Palladium Catalysts | ||

| Novel Phosphine Ligands (e.g., with specific bite angles) | Fine-tuning of steric and electronic properties to enhance catalyst performance. nih.gov | Increased reaction rates, higher yields, and improved selectivity. |

| N-Heterocyclic Carbene (NHC) Ligands | Strong σ-donating ability can create highly active and stable catalysts. | Broader substrate scope, including less reactive electrophiles. |

| Alternative Metal Catalysts | ||

| Nickel-Based Catalysts | Lower cost and different reactivity profile compared to palladium. | Development of new cross-coupling methodologies. |

| Copper-Based Catalysts | Well-established for promoting reactions of organozinc reagents. sigmaaldrich.com | Discovery of novel transformations and improved reaction conditions. |

| Additives |

Integration into Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are powerful tools for building molecular complexity with high efficiency. nih.gov Similarly, cascade reactions, involving two or more sequential transformations in a one-pot process, streamline synthetic routes. A significant future direction for this compound is its incorporation into these sophisticated reaction sequences.

Recent studies have demonstrated uncatalyzed, three-component reactions involving aliphatic organozinc reagents, acrylates, and acyl chlorides to generate α-substituted β-ketoesters. researchgate.net An important research avenue would be to investigate whether this compound can participate in analogous MCRs. Its distinct steric and electronic profile compared to aliphatic counterparts could lead to unique reactivity and product scaffolds. Other MCRs involving organozinc reagents have been developed for the synthesis of β-hydroxy or β-aminocarbonyl compounds. mdpi.com Adapting these methods to utilize this compound could provide direct access to complex molecules bearing the 2,3-dimethylphenyl moiety.

The development of cascade sequences initiated by the reaction of this compound is another promising area. For example, a cross-coupling reaction could be designed to generate an intermediate that subsequently undergoes an intramolecular cyclization or another bond-forming event without isolation. Such strategies significantly enhance synthetic efficiency by reducing the number of purification steps and minimizing waste.

Application in Complex Molecule Synthesis and Natural Product Total Synthesis

The ultimate test for any synthetic reagent is its application in the construction of complex and biologically active molecules, such as natural products. rsc.orgnih.gov The total synthesis of natural products drives the development of new synthetic methods and provides access to valuable compounds for biological study. uni-mainz.de this compound is a potentially valuable tool in this context, where precise control over C-C bond formation is paramount.

Future research will likely see the strategic deployment of this compound in the total synthesis of natural products where the 2,3-dimethylphenyl group, or a precursor that can be elaborated from it, is a key structural element. The steric hindrance provided by the two methyl groups could be exploited to control stereoselectivity in crucial bond-forming steps, influencing the three-dimensional arrangement of atoms in the target molecule. researchgate.net

The reliability and functional group tolerance of organozinc reagents make them suitable for use in late-stage functionalization, where a key fragment is introduced towards the end of a complex synthesis. sigmaaldrich.com Investigating the application of this compound in such scenarios could provide efficient routes to novel analogs of known natural products, facilitating structure-activity relationship studies.

Exploration of Sustainable and Green Chemistry Methodologies in its Utilization

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing synthetic methodology. Future research on this compound will undoubtedly focus on developing more sustainable protocols for its preparation and use.

Key areas of interest include:

Greener Solvents: While typically used in ethereal solvents like THF, exploring the possibility of conducting reactions in more environmentally benign solvents is a priority. For certain organozinc reactions, such as the Barbier reaction, water can be a viable solvent, representing a significant green chemistry advancement. libretexts.org

Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of organozinc reagents offers advantages in safety, scalability, and consistency. acs.org Applying this technology to the production of this compound could enable safer handling and more efficient process optimization, making it more accessible for industrial applications. acs.org

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product is a core tenet of green chemistry. Multi-component reactions are inherently atom-economical. nih.gov Focusing on the development of such reactions for this compound will be a key sustainable approach.

Catalyst Efficiency: Using highly efficient catalysts at very low loadings minimizes waste associated with the metal. Furthermore, developing catalytic systems based on earth-abundant metals instead of precious metals like palladium aligns with sustainability goals.

Computational Design and Prediction of New Reactivity Modes

The synergy between computational chemistry and experimental synthesis is a powerful engine for discovery. In the context of this compound, computational tools can provide deep mechanistic insights and predict new reactivity, guiding experimental efforts and reducing trial-and-error discovery.

One emerging frontier is the use of ab initio molecular dynamics to model the behavior of organozinc reagents in solution. researchgate.net Such studies can elucidate the precise structure of the solvated reagent, its aggregation state, and the free energy profiles of reaction pathways. Applying these methods to this compound could reveal subtle details about its reactivity that are difficult to probe experimentally, leading to a more rational design of reaction conditions.

Furthermore, the rise of machine learning and artificial intelligence in chemistry offers exciting possibilities for reaction prediction. acs.orgarxiv.org By training predictive models on large datasets of chemical reactions, it is possible to forecast the likely outcome of a reaction given a set of reactants and conditions. Future work could involve developing specific models that are adept at predicting the reactivity of organozinc reagents, including this compound. These tools could be used to screen for novel reaction partners and conditions in silico, accelerating the discovery of new transformations and applications for this valuable reagent. arxiv.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-methylimidazole |

| Palladium |

| Nickel |

| Copper |

常见问题

Basic Research Question

- Storage : Solutions in THF must be kept under argon/nitrogen at −20°C to prevent degradation.

- Handling : Use flame-resistant lab gear (e.g., non-sparking tools) due to flammability (UN 2924).

- Quenching : Slowly add cold, degassed methanol to neutralize residual reactivity before disposal.

Refer to Material Safety Data Sheets (MSDS) for spill management and personal protective equipment (PPE) requirements .

How can computational methods (e.g., DFT) predict the reactivity and stability of this compound in complex reaction systems?

Advanced Research Question

DFT calculations model:

- Charge distribution : Electron density maps identify nucleophilic/electrophilic sites.

- Transition states : Simulate steric clashes during transmetalation (e.g., with Pd(PPh₃)₄).

- Solvent effects : Continuum solvation models (e.g., SMD) predict THF’s role in stabilizing intermediates.

Validate computational results with experimental kinetics (Arrhenius plots) and spectroscopic data (e.g., X-ray crystallography of Pd intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。